2-Methylbutyryl-L-Carnitine-d9 Chloride
Description
Properties
Molecular Formula |
C₁₂H₁₅D₉ClNO₄ |
|---|---|
Molecular Weight |
290.83 |
Synonyms |
(2R)-3-Carboxy-N,N,N-(trimethyl-d9)-2-(2-methyl-1-oxobutoxy)-1-propanaminium Chloride; 2-Methylbutyrylcarnitine-d9 Chloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Acylcarnitines vary by acyl chain length, branching, and deuterium labeling patterns. Below is a comparative analysis:
Table 1: Key Properties of 2-Methylbutyryl-L-Carnitine-d9 Chloride and Analogs
*Inferred from , and 11; †Calculated based on deuterium substitution.
Key Observations:
Acyl Chain Specificity :
- 2-Methylbutyryl-L-Carnitine-d9 features a branched short-chain acyl group (C5), making it relevant for disorders like 2-methylbutyryl-CoA dehydrogenase deficiency.
- Glutarylcarnitine-d9 (C5 dicarboxylic) is linked to glutaric acidemia type I , while Lauroyl-L-carnitine-d3 (C12) studies long-chain fatty acid oxidation .
Deuterium Labeling :
- Deuterium on the trimethylamine group (e.g., N(CD₃)₃) is common in carnitine analogs to maintain acyl chain integrity for metabolic tracking .
- Lauroyl-L-carnitine-d3 labels the acyl chain itself, enabling direct tracing of lipid metabolism .
Enantiomeric Purity: Unlike racemic mixtures (e.g., DL-Carnitine-d9), 2-Methylbutyryl-L-Carnitine-d9 retains the biologically active L-form, critical for mimicking endogenous metabolism .
Commercial Availability and Quality Control
Suppliers like MedChemExpress () and US Biological () provide these compounds with >95% purity, accompanied by LC/MS, NMR, and HPLC validation . Deuterated standards are typically sold in small quantities (e.g., 1–50 mg) due to their specialized use .
Preparation Methods
Deuterium Labeling of L-Carnitine
The synthesis begins with L-carnitine hydrochloride, where the trimethylammonium group is deuterated using deuterated methylating agents. A common approach involves:
Acylation with 2-Methylbutyryl Chloride
The deuterated carnitine is acylated to introduce the 2-methylbutyryl group:
-
Reagents : 2-Methylbutyryl chloride, triethylamine, anhydrous acetonitrile.
-
Procedure :
-
L-carnitine-d9 hydrochloride is suspended in acetonitrile.
-
Triethylamine (3 eq) and 2-methylbutyryl chloride (1.2 eq) are added dropwise at 0°C.
-
The mixture is stirred at 25°C for 12 hours, followed by solvent evaporation and purification via silica gel chromatography (eluent: chloroform/methanol 9:1).
-
Yield : 78–84% (purity >97% by HPLC).
Racemic Resolution of Deuterated Intermediates
Chiral Separation Using N-Acetyl-L-Proline
A patented method resolves racemic deuterated carnitine nitrile salts:
Yield : 70–75% (optical purity >99%).
Enzymatic Synthesis with Carnitine Acetyltransferase
Biocatalytic Acylation
Though less common, enzymatic methods offer high stereoselectivity:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
-
Chromatography : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves >99% purity.
-
Crystallization : Methyl tert-butyl ether/ethanol (3:1) yields crystalline product with low water content (<0.1%).
Analytical Validation
Characterization Data
Stability Studies
-
Storage : −20°C in anhydrous methanol (degradation <1% over 12 months).
-
Thermal Stability : Decomposes at >150°C (TGA analysis).
Industrial-Scale Considerations
Cost-Effective Deuterium Sources
Q & A
Basic Research Questions
Q. How can 2-Methylbutyryl-L-Carnitine-d9 Chloride be synthesized, and what quality control measures ensure its purity for experimental use?
- Methodology : The compound is synthesized via deuterium labeling of the parent molecule (L-carnitine) using deuterated reagents such as 2-Methylbutyryl-d9 Chloride under controlled reaction conditions (e.g., anhydrous environment, precise stoichiometry) . Post-synthesis, purity (>99%) is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm isotopic integrity and absence of unlabeled contaminants. Certificates of Analysis (COA) from suppliers typically document these parameters .
Q. What analytical techniques are optimal for quantifying this compound in biological samples?
- Methodology : Stable isotope dilution assays (SIDA) using LC-MS/MS are preferred. The deuterium label (d9) provides a distinct mass shift, enabling discrimination from endogenous carnitines. For example, transitions at m/z 284.8 → 85.1 (analyte) and m/z 275.8 → 85.1 (internal standard) can be monitored . Calibration curves should be prepared in matrix-matched solutions (e.g., plasma or tissue homogenates) to account for ion suppression effects .
Q. What metabolic pathways involve this compound, and how can its role in fatty acid oxidation be experimentally validated?
- Methodology : The compound facilitates mitochondrial transport of branched-chain fatty acids. To study its function, use in vitro models (e.g., isolated mitochondria or hepatocyte cultures) with -labeled fatty acids. Measure production via isotope-ratio mass spectrometry (IRMS) to quantify β-oxidation rates. Deuterated carnitine derivatives allow simultaneous tracking of substrate utilization and metabolic flux .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence kinetic studies compared to non-deuterated analogs?
- Methodology : Deuterium labeling can alter reaction kinetics (kinetic isotope effects, KIE) due to bond strength differences. Compare turnover rates in enzymatic assays (e.g., carnitine palmitoyltransferase I) using both deuterated and non-deuterated forms. Statistical analysis (e.g., paired t-tests) of Michaelis-Menten parameters (, ) will reveal isotopic interference .
Q. What experimental strategies resolve contradictions in data on the compound’s stability under varying pH conditions?
- Methodology : Conflicting stability reports may arise from matrix-dependent degradation. Design a systematic study: incubate the compound in buffers (pH 2–9) at 37°C and quantify degradation products via LC-MS. Use Arrhenius modeling to predict shelf-life under storage conditions. Include chelating agents (e.g., EDTA) to assess metal-catalyzed hydrolysis .
Q. How can this compound be applied to investigate tissue-specific metabolic dysregulation in disease models?
- Methodology : In murine models of metabolic disorders (e.g., type 2 diabetes), administer the compound intravenously and perform spatial metabolomics using MALDI-TOF imaging on tissue sections (liver, muscle). Correlate deuterated carnitine distribution with localized acyl-CoA profiles to identify dysregulated pathways .
Notes for Experimental Design
- Sample Preparation : For cellular uptake studies, combine this compound with fluorescent probes (e.g., BODIPY-FA) to visualize subcellular localization via confocal microscopy .
- Data Validation : Always include deuterium-free controls to distinguish artifacial signals from true metabolic incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
